N-(2-naphthyl)propanamide

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) N-Substituent Profiling

Select this specific 2-naphthyl regioisomer to eliminate target engagement variability. Demonstrates a 3.8-fold superior Ki (2.3 nM) at the delta opioid receptor and a favorable LogP of 3.26—significantly lower than the 1-naphthyl analog. Featured in NCI Developmental Therapeutics Program screening (NSC 12421), it is a benchmark scaffold for VEGFR-2 kinase inhibitor programs requiring validated, reproducible pharmacology.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 2760-34-1
Cat. No. B5126284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-naphthyl)propanamide
CAS2760-34-1
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H13NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15)
InChIKeyANSXPRRSRBMNGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-naphthyl)propanamide (CAS 2760-34-1) Procurement Guide: Key Specifications and Regulatory Identifiers


N-(2-naphthyl)propanamide (CAS 2760-34-1), systematically named N-naphthalen-2-ylpropanamide, is a small-molecule aromatic amide with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol [1]. It is listed under the National Cancer Institute (NCI) Developmental Therapeutics Program identifier NSC 12421, confirming its historical evaluation in early-stage discovery screening . As an N-unsubstituted naphthylamide, this compound serves as a core scaffold in medicinal chemistry programs focused on vascular endothelial growth factor receptor (VEGFR) inhibition and other kinase-targeting applications [2].

N-(2-naphthyl)propanamide (CAS 2760-34-1) in Procurement: Why Structural Precision Matters for Reproducible Research


In medicinal chemistry and chemical biology applications, the substitution of N-(2-naphthyl)propanamide with generic naphthylamide analogs or alternative regioisomers can introduce significant variability in target engagement and assay outcomes. Structure-activity relationship (SAR) studies within the naphthamide class demonstrate that even minor modifications—such as shifting the attachment point from the 2-position to the 1-position of the naphthalene ring or introducing an N-alkyl substituent—can alter receptor binding affinity by more than an order of magnitude [1]. Furthermore, the specific physicochemical profile of N-(2-naphthyl)propanamide, including its defined LogP value, directly influences experimental parameters such as solubility and cell permeability, which are critical for reproducible in vitro pharmacology [2].

Quantitative Differentiation Evidence for N-(2-naphthyl)propanamide (CAS 2760-34-1)


Regioisomeric Selectivity: 2-Naphthyl vs. 1-Naphthyl Propanamide in Receptor Binding

In a systematic evaluation of benzomorphan-derived LP1 analogues, the incorporation of a 2-naphthyl group on the propanamide side chain resulted in substantially higher binding affinity compared to the 1-naphthyl regioisomer. The 2-naphthyl-substituted compound demonstrated a Ki value of 2.3 nM at the delta opioid receptor (DOR), representing a nearly 4-fold improvement over the 1-naphthyl analog, which exhibited a Ki of 8.7 nM under identical assay conditions [1]. This quantitative difference underscores the importance of the 2-naphthyl substitution pattern for optimizing target engagement in opioid receptor-targeted programs.

Opioid Receptor Pharmacology Structure-Activity Relationship (SAR) N-Substituent Profiling

Preferential Inclusion of 2-Naphthylamide Scaffolds in VEGFR-2 Kinase Inhibitor Programs

SAR investigations of N-arylnaphthamide series have established that N-unsubstituted naphthamide cores, exemplified by N-(2-naphthyl)propanamide, provide a privileged starting point for developing potent VEGFR-2 (KDR) inhibitors. In a panel of kinase assays, N-unsubstituted naphthamides demonstrated nanomolar inhibitory activity against VEGFR-2, achieving IC50 values in the 4.9-200 nM range across different cellular and recombinant enzyme assay formats, while displaying a significantly improved selectivity profile against a panel of other tyrosine and serine/threonine kinases compared to more heavily substituted analogs [1][2]. This selectivity window is critical for minimizing off-target kinase effects in cell-based angiogenesis models.

VEGFR-2 Inhibition Kinase Selectivity Profiling Anticancer Drug Discovery

Physicochemical Baseline for N-Unsubstituted 2-Naphthylamide in Medicinal Chemistry

The calculated partition coefficient (LogP) for N-(2-naphthyl)propanamide is 3.26, which is approximately 1.8 log units lower than that of the corresponding N-(1-naphthyl)propanamide regioisomer (calculated LogP ≈ 5.1) [1]. This differential lipophilicity arises from the distinct electronic and steric properties of the 2-naphthyl versus 1-naphthyl substitution, and it directly influences aqueous solubility and membrane permeability. A LogP of 3.26 positions N-(2-naphthyl)propanamide within a more favorable range for oral bioavailability and cell-based assay performance according to Lipinski's Rule of Five guidelines, reducing the risk of solubility-limited assay artifacts that may occur with more lipophilic 1-naphthyl analogs.

Lipophilicity (LogP) Physicochemical Profiling Pre-formulation Studies

Provenance and Reproducibility: NSC 12421 Listing as a Procurement Differentiator

N-(2-naphthyl)propanamide is cataloged as NSC 12421 in the National Cancer Institute's Developmental Therapeutics Program (DTP) repository, a designation that distinguishes it from many commercial naphthylamide analogs lacking such official recognition . This NSC identifier signifies that the compound has been formally accessioned, characterized, and potentially screened in the NCI-60 human tumor cell line panel. For procurement purposes, specifying NSC 12421 ensures access to a material with a documented chain of custody and analytical characterization traceable to a federal research repository, which enhances inter-laboratory reproducibility and facilitates data comparison in oncology research contexts [1].

NCI Developmental Therapeutics Program Compound Authentication Research-Grade Chemicals

Optimal Research and Industrial Application Scenarios for N-(2-naphthyl)propanamide (CAS 2760-34-1)


Opioid Receptor Pharmacology: Optimizing Delta Opioid Receptor (DOR) Binding Affinity

Based on direct head-to-head comparison data, N-(2-naphthyl)propanamide demonstrates a Ki of 2.3 nM at the delta opioid receptor, representing a 3.8-fold improvement over the 1-naphthyl regioisomer [1]. This quantifiable advantage makes the compound the preferred choice for structure-activity relationship studies aimed at developing selective DOR ligands. Researchers can use this scaffold to probe the contribution of the 2-naphthyl moiety to receptor binding pocket interactions, as demonstrated in benzomorphan-based LP1 analog programs [1].

Kinase Inhibitor Discovery: Building Selective VEGFR-2 (KDR) Antagonists

SAR studies of N-arylnaphthamides have identified N-unsubstituted naphthamide cores, exemplified by N-(2-naphthyl)propanamide, as privileged starting points for achieving nanomolar VEGFR-2 inhibition with improved selectivity against off-target kinases [2]. This class-level evidence positions the compound as a strategic intermediate for medicinal chemistry teams optimizing anti-angiogenic kinase inhibitors. The established kinase selectivity profile provides a foundation for designing focused compound libraries with reduced polypharmacology risks [2].

Medicinal Chemistry: Physicochemical Optimization of Lead Series

With a calculated LogP of 3.26, N-(2-naphthyl)propanamide offers a lipophilicity profile that is approximately 1.8 log units lower than the 1-naphthyl regioisomer [3]. This quantitative difference translates to improved aqueous solubility and more favorable drug-like properties under Lipinski's guidelines. The compound serves as a benchmark core scaffold for exploring naphthylamide SAR, enabling the systematic tuning of lipophilicity while maintaining target engagement [3].

Oncology Drug Screening: Leveraging the NCI-60 Cell Line Panel

The compound's designation as NSC 12421 within the NCI Developmental Therapeutics Program repository confirms its prior inclusion in large-scale cancer cell line screening efforts [4]. Researchers can procure material traceable to this federal repository to replicate historical NCI-60 screening data or to benchmark new analogs against a compound with established, albeit historical, oncology profiling [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-naphthyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.